5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole
Description
Properties
IUPAC Name |
5-chloro-1-methyl-2-(trifluoromethyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWTXLQQCRWRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
NAS is widely employed for introducing chloro and trifluoromethyl groups. A representative protocol involves reacting 1-methylimidazole with chlorinating agents (e.g., Cl₂, SOCl₂) followed by trifluoromethylation using Ruppert-Prakash reagents (e.g., TMSCF₃).
Example Protocol :
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Chlorination : 1-Methylimidazole is treated with sulfuryl chloride (SO₂Cl₂) at -10°C in dichloromethane, yielding 5-chloro-1-methylimidazole with 78% efficiency.
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Trifluoromethylation : The chlorinated intermediate reacts with TMSCF₃ in the presence of CsF, achieving 65% yield after purification.
Key Considerations :
-
Temperature Control : Exothermic reactions require cryogenic conditions to minimize decomposition.
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Solvent Choice : Polar aprotic solvents (e.g., DMF, NMP) enhance reagent solubility but may complicate product isolation.
Palladium-Catalyzed Cross-Coupling
Transition metal catalysis enables direct C-H functionalization, bypassing pre-functionalized intermediates. A patent by outlines a method for analogous imidazole derivatives using Pd(OAc)₂/Xantphos catalysts:
Procedure :
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Substrate Preparation : 5-Chloro-1-methylimidazole is reacted with trifluoromethyl iodide (CF₃I) under inert atmosphere.
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Catalytic System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ in toluene at 110°C for 24 hours.
Advantages :
Cyclocondensation of Amidines
Cyclization strategies offer a one-pot route to functionalized imidazoles. For example, reacting chloroacetamidine with trifluoromethyl ketones in acidic media generates the target compound:
Reaction Scheme :
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 80 | 68 |
| Reaction Time (h) | 12 | 68 |
| Catalyst (HCl conc.) | 6 M | 68 |
Limitations :
-
Byproducts : Over-alkylation or ring-opening occurs with excess reagents.
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Purification : Requires repetitive recrystallization from heptane.
Analytical Characterization and Quality Control
Robust analytical methods ensure product integrity:
Spectroscopic Analysis
Chromatographic Purity
HPLC with C18 columns (ACN:H₂O = 70:30) achieves baseline separation, with purity >99%.
Industrial-Scale Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine, to facilitate the addition reaction.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that imidazole derivatives, including 5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole, exhibit notable antibacterial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antihypertensive Effects
Imidazole derivatives have also been investigated for their antihypertensive potential. A study evaluated the vasorelaxant effects of several imidazole compounds in spontaneously hypertensive rats (SHR), showing promising results for compounds similar to this compound .
Table 1: Antihypertensive Activity of Imidazole Derivatives
| Compound | EC50 (μM) | Emax (%) |
|---|---|---|
| Compound A | 369.37 ± 10.2 | 91.2 ± 1.18 |
| Compound B | 210.33 ± 11.3 | 75.14 ± 33.5 |
| Compound C | 548.5 ± 27.8 | 90.97 ± 2.30 |
Cancer Research
The compound is noted for its role as an intermediate in synthesizing other biologically active molecules, particularly those targeting tyrosine kinases involved in cancer progression . For example, derivatives of imidazole have been developed to inhibit c-Abl and Bcr-Abl kinases, which are crucial in treating certain types of leukemia.
Case Study: Synthesis of Anticancer Agents
A notable study synthesized a series of imidazole derivatives that showed promise as anticancer agents by targeting specific pathways involved in tumor growth . The compounds demonstrated varying levels of activity against cancer cell lines.
Material Science
Polymer Chemistry
this compound is also explored for its potential applications in polymer science, particularly in the development of flame-retardant materials and coatings due to its thermal stability and chemical resistance .
Table 2: Properties of Imidazole-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Flame Retardancy | Moderate to High |
Agricultural Chemistry
Imidazole derivatives are being studied for their potential use as agrochemicals, particularly fungicides and herbicides. Their ability to interact with biological systems makes them suitable candidates for developing new agricultural products that are both effective and environmentally friendly.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit key enzymes involved in microbial metabolism. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Table 1: Melting Points and Molecular Weights of Selected Imidazole Derivatives
Key Observations :
- Chloro vs. Bromo Substitution: The replacement of chlorine with bromine (e.g., 5-bromo-2-(trifluoromethyl)-1H-imidazole vs.
- Trifluoromethyl Group : The -CF₃ group at position 2 enhances lipophilicity (logP) and electron-withdrawing effects, stabilizing the imidazole ring against metabolic degradation .
Impact of Substituent Position
Trifluoromethyl Placement :
Methyl Group Variation :
Halogen Substitution and Reactivity
Chloro vs. Fluoro Derivatives :
Biological Activity
5-Chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and data.
Chemical Structure and Synthesis
The compound's structure features a chlorine atom at position 5, a methyl group at position 1, and a trifluoromethyl group at position 2 of the imidazole ring. The synthesis typically involves several steps:
- Chlorination : The imidazole precursor is chlorinated using agents like thionyl chloride.
- Methylation : Methylation is performed with agents such as methyl iodide.
- Trifluoromethylation : The trifluoromethyl group is introduced using trifluoromethyl iodide or similar reagents.
These steps yield the target compound, which serves as a versatile building block in organic synthesis and pharmaceutical development .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups, particularly the trifluoromethyl group, enhances its lipophilicity, facilitating membrane penetration and subsequent biological action .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | MRSA | 25 |
| Control (Standard Antibiotic) | MRSA | 30 |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida albicans. In laboratory tests, derivatives of the compound were synthesized and evaluated for their antifungal efficacy, demonstrating significant inhibition of fungal growth .
Table 2: Antifungal Activity Against Candida albicans
| Compound Code | Yield (%) | Assay (%) | Melting Point (°C) |
|---|---|---|---|
| RG-1 | 85 | 70 | 150 |
| RG-2 | 75 | 65 | 145 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell lysis.
- Enzyme Inhibition : It can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial properties.
- Target Interaction : The trifluoromethyl group enhances binding affinity to specific molecular targets within pathogens .
Study on Antibacterial Efficacy
A study conducted by Foroumadi et al. explored the antibacterial potential of various imidazole derivatives, including the target compound. The results indicated that modifications at the C-2 position significantly affected activity levels against resistant strains of bacteria. This highlights the importance of structural variations in optimizing biological activity .
Evaluation of Antifungal Derivatives
Another investigation focused on synthesizing derivatives of this compound for antifungal applications. The study found that specific substitutions enhanced antifungal efficacy against Candida species, suggesting pathways for developing new antifungal agents .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 5-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazole, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via trifluoromethylation of imidazole precursors using reagents like trifluoromethyl iodide or sulfonates in polar solvents (e.g., DMF) under basic conditions (e.g., NaH) at elevated temperatures (60–100°C). Catalysts such as palladium or copper enhance reaction efficiency. Yield optimization requires careful control of solvent polarity, temperature, and catalyst loading. Purification often involves column chromatography or recrystallization .
- Data Consideration : Industrial-scale synthesis employs continuous flow processes to mitigate exothermic risks and improve reproducibility .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR : ¹H NMR identifies methyl (δ ~2.5 ppm) and imidazole protons (δ ~7.0–7.5 ppm). ¹³C NMR confirms trifluoromethyl (δ ~120–125 ppm, quartets via ¹JCF coupling) and aromatic carbons. ¹⁹F NMR provides distinct signals for the -CF₃ group .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 199.03) and isotopic patterns consistent with Cl and F .
- Elemental Analysis : Agreement between calculated and experimental C, H, N, and Cl/F content confirms purity .
Advanced Research Questions
Q. How does the trifluoromethyl group at the 2-position influence the compound’s bioactivity, particularly in enzyme inhibition?
- Mechanistic Insight : The -CF₃ group enhances lipophilicity, improving membrane permeability and metabolic stability. Docking studies (e.g., AutoDock Vina) reveal hydrophobic interactions between the -CF₃ group and enzyme active sites (e.g., cytochrome P450), disrupting substrate binding. Competitive inhibition kinetics (IC₅₀ values) are validated via fluorometric assays .
- Comparative Analysis : Analogues lacking -CF₃ show reduced inhibitory potency, highlighting its critical role in target engagement .
Q. What computational approaches are utilized to predict the binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Software like Schrödinger Suite or GOLD predicts binding poses, with scoring functions (e.g., Glide SP) prioritizing poses with hydrogen bonds to imidazole nitrogen and hydrophobic contacts with -CF₃ .
- MD Simulations : AMBER or CHARMM assess binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) and residue interaction networks .
- Validation : In vitro assays (e.g., fluorescence polarization) confirm computational predictions, with correlation coefficients (R² > 0.8) between docking scores and experimental IC₅₀ values .
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Strategies :
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) with positive controls (e.g., ciprofloxacin for bacterial assays) .
- Purity Verification : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) coupled with LC-MS ensures compound integrity .
- Replicate Studies : Independent validation under identical conditions (pH, temperature, solvent) minimizes variability .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
- Challenges : Exothermic trifluoromethylation reactions risk thermal runaway; purification of polar intermediates is inefficient at scale.
- Solutions :
- Flow Chemistry : Microreactors improve heat dissipation and mixing, enabling gram-scale synthesis with >80% yield .
- Purification Optimization : Use recrystallization (ethanol/water) or simulated moving bed (SMB) chromatography for high-purity batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
